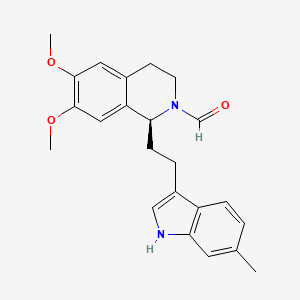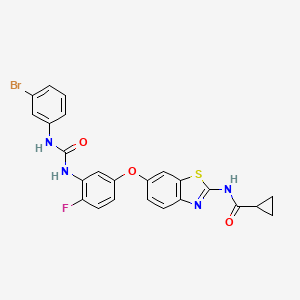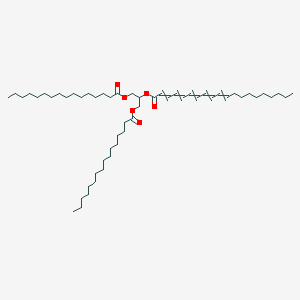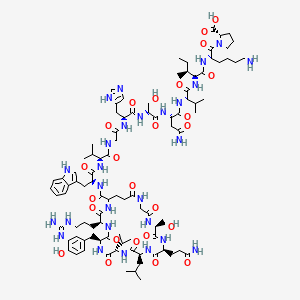
MP-513 (hydrobromide hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MP-513 (hydrobromide hydrate), also known as teneligliptin hydrobromide hydrate, is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these incretins, MP-513 helps to increase insulin secretion and decrease blood glucose levels .
Preparation Methods
The synthesis of MP-513 (hydrobromide hydrate) involves several steps. One improved process for its preparation includes the reaction of teneligliptin or its protected derivative with hydrobromic acid to form the hydrobromide salt. This is followed by crystallization to obtain the hydrate form . The industrial production methods typically involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
MP-513 (hydrobromide hydrate) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MP-513 (hydrobromide hydrate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of MP-513 (hydrobromide hydrate) involves the inhibition of the DPP-4 enzyme. By inhibiting DPP-4, MP-513 prevents the degradation of incretins such as GLP-1 and GIP. This leads to increased levels of these hormones, which in turn stimulate insulin secretion from the pancreas and reduce glucagon release. The overall effect is a reduction in blood glucose levels .
Comparison with Similar Compounds
MP-513 (hydrobromide hydrate) is unique among DPP-4 inhibitors due to its high selectivity and potency. Similar compounds include:
Sitagliptin: Another DPP-4 inhibitor used for the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Linagliptin: Known for its long half-life and minimal renal excretion.
Compared to these compounds, MP-513 has shown a higher selectivity for DPP-4 over other related enzymes, which may result in fewer off-target effects .
Properties
Molecular Formula |
C24H38N6OS |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
methane;[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS.2CH4/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;/h2-6,13,19-20,23H,7-12,14-16H2,1H3;2*1H4/t19-,20-;;/m0../s1 |
InChI Key |
IQLZJUQSGGTWJW-TULUPMBKSA-N |
Isomeric SMILES |
C.C.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Canonical SMILES |
C.C.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({5-chloro-4-[(cis-4-hydroxy-4-methylcyclohexyl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}amino)-N,N-dimethyl-3-{[(2R)-1,1,1-trifluoropropan-2-yl]oxy}benzamide](/img/structure/B10815259.png)

![5-(3,4-dimethoxyphenyl)-3-(2-pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10815262.png)


![5-[5-[2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl]-3-(furan-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10815276.png)




![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10815327.png)
![(4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B10815332.png)

![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
